
3-(Thiophen-3-yl)-1H-pyrazol-4-carbonitril
Übersicht
Beschreibung
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biochemical pathways, leading to diverse physiological and pharmacological effects .
Result of Action
It is known that certain pyrazole derivatives have exhibited anticancer activities against various cancer cell lines .
Safety and Hazards
Zukünftige Richtungen
Thiophene and pyrazole derivatives continue to attract great interest in both academia and industry due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiophene and pyrazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemische Analyse
Biochemical Properties
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity and subsequent modulation of biochemical pathways .
Additionally, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can interact with proteins involved in cell signaling, such as receptors and transcription factors. These interactions can alter the conformation and function of the proteins, thereby influencing cellular responses to external stimuli . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules contributes to its versatility in biochemical reactions.
Cellular Effects
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can inhibit the proliferation of cancer cells by interfering with signaling pathways that regulate cell growth and division . This inhibition is often achieved through the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Moreover, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can affect cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites through various pathways. This can lead to changes in energy production, biosynthesis, and overall cellular homeostasis . The compound’s impact on gene expression is also notable, as it can modulate the transcription of genes involved in critical cellular processes, such as apoptosis, differentiation, and stress response.
Molecular Mechanism
The molecular mechanism of action of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to enzymes and receptors often involves specific interactions with amino acid residues in the active or binding sites, leading to conformational changes that affect the function of the target biomolecule .
In terms of enzyme inhibition, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can act as a competitive or non-competitive inhibitor, depending on the enzyme and the nature of the interaction. This inhibition can result in the blockade of substrate binding or the disruption of catalytic activity, ultimately affecting the biochemical pathway in which the enzyme is involved . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light, heat, or reactive chemicals can lead to the breakdown of the compound and a reduction in its efficacy.
In vitro and in vivo studies have demonstrated that the effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile on cellular function can persist over extended periods, depending on the concentration and duration of exposure . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation, alterations in metabolic activity, and changes in gene expression. These effects highlight the potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile as a therapeutic agent with lasting impact on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and modulate biochemical pathways without causing significant toxicity . Higher doses of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile have been associated with adverse effects, such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances.
Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health . These findings underscore the importance of optimizing the dosage of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, esterases, and transferases, leading to the formation of metabolites that can be further processed or excreted.
The metabolic pathways of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can influence metabolic flux and metabolite levels, affecting cellular energy production, biosynthesis, and detoxification processes . The interactions with cofactors, such as NADH and glutathione, play a crucial role in the compound’s metabolism and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Additionally, the compound can be found in the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular proteins and its role in biochemical pathways . The subcellular localization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can affect its efficacy and specificity in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the pyrazole.
Substitution: Halogenated or nitrated thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships .
Eigenschaften
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLAKPPVVDLALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


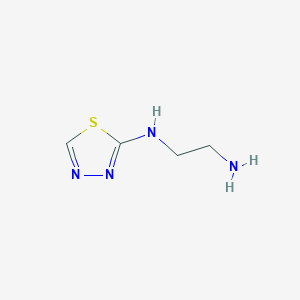

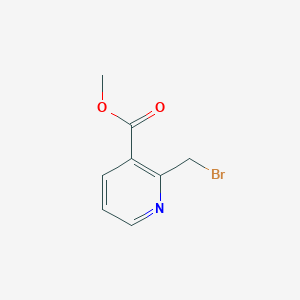

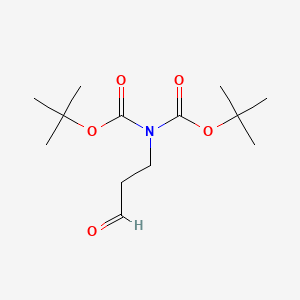

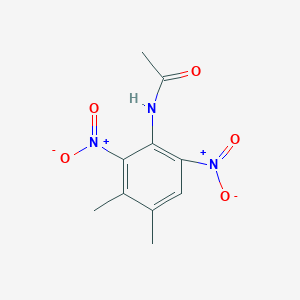

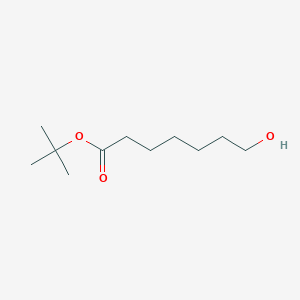


![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
